3-羟基去氯雷他定吡啶 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

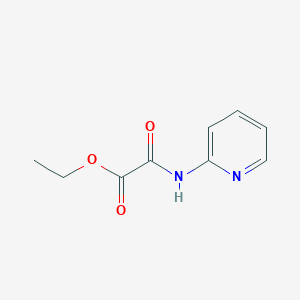

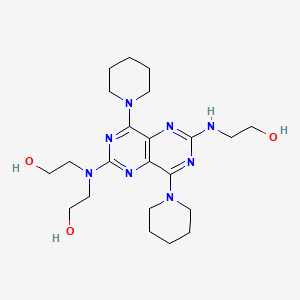

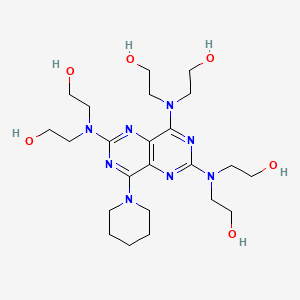

“3-Hydroxy Desloratadine Pyridine N-oxide” is a chemical compound with the molecular formula C19H19ClN2O2 and a molecular weight of 342.83. It is a degradation product of Desloratadine .

Synthesis Analysis

The synthesis of 3-Hydroxy Desloratadine, the hydroxyl metabolite of loratadine, has been reported . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy Desloratadine Pyridine N-oxide is C19H19ClN2O2 . The structure of a major active metabolite of the nonsedating antihistamine loratadine was confirmed by synthesis .

Chemical Reactions Analysis

Pyridine N-oxides have unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy Desloratadine Pyridine N-oxide include a molecular weight of 342.83 and a molecular formula of C19H19ClN2O2 . Desloratadine Pyridine N-oxide, a related compound, has a melting point of >199°C (dec.), a predicted boiling point of 548.0±50.0 °C, and a predicted density of 1.32±0.1 g/cm3 .

科学研究应用

1. Synthesis of C2-Functionalized Pyridines and Quinolines Pyridine N-oxides are used in the synthesis of C2-functionalized pyridines and quinolines . They can be easily synthesized by treating readily available N-oxides with various reagents under appropriate activation conditions . This process is used to introduce functional groups at the C2 position of pyridines and quinolines .

Organocatalysis

Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, hence increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . They are used in catalysis of a variety of reactions .

Synthesis of Complex Azaheterocycles

Pyridine N-oxides are used in the synthesis of complex azaheterocycles . They are used in the annulation of C3-substituted azine N-oxides and functionalization at the C2-benzylic position of pyridine/quinoline N-oxides .

Oxidation Reactions

Compounds possessing one, two, or more pyridine N-oxide moieties as part of their molecular framework constitute a special class of compounds with unique properties. They are frequently used in various oxidation reactions where they act as oxidants .

5. Activation of Lewis Acid Parts of Molecules Pyridine N-oxides are used to activate Lewis acid parts of molecules, hence increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property is used in the promotion of various racemic and enantioselective reactions .

Synthesis of Pharmaceutically Active Substances

Pyridine N-oxides are found in the realm of pharmaceutically active substances . They are used in the synthesis of compounds with anti-HIV properties, thrombin inhibitors, and CCR5 receptor antagonists .

未来方向

Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . This could open up new avenues for research and applications in the future.

作用机制

Target of Action

3-Hydroxy Desloratadine Pyridine N-oxide is a powerful pharmaceutical agent used in the research of allergic rhinitis and chronic idiopathic urticaria . It specifically targets H1 receptors , which play a crucial role in allergic reactions .

Mode of Action

As a derivative of Desloratadine, 3-Hydroxy Desloratadine Pyridine N-oxide acts as a selective and peripheral H1-antagonist . It inhibits the binding of histamine to the H1 receptor, thereby preventing the allergic response .

Biochemical Pathways

The formation of 3-Hydroxy Desloratadine involves the oxidation of Desloratadine by cytochrome P450 (CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes . This pathway leads to the production of 3-Hydroxy Desloratadine, a major active human metabolite .

Pharmacokinetics

It is known that desloratadine, the parent compound, is metabolized to 3-hydroxy desloratadine, and the body’s exposure to active metabolites is much higher than to the prodrug with loratadine, but much lower with desloratadine .

Result of Action

The result of the action of 3-Hydroxy Desloratadine Pyridine N-oxide is the inhibition of the allergic response. By blocking the H1 receptor, it prevents histamine from binding and triggering the allergic reaction .

Action Environment

The action of 3-Hydroxy Desloratadine Pyridine N-oxide is influenced by various environmental factors. For instance, it has been found that the concentrations of Loratadine, Desloratadine, and their active metabolites in the spleen were much higher than in the thymus, which is related to the spleen, one of the sites where immune responses occur . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific immune-regulatory environment in which it is present .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy Desloratadine Pyridine N-oxide involves the conversion of Desloratadine to 3-Hydroxy Desloratadine, followed by the oxidation of the pyridine ring to form the N-oxide.", "Starting Materials": [ "Desloratadine", "Hydrogen peroxide", "Sodium hydroxide", "Pyridine" ], "Reaction": [ "Desloratadine is reacted with hydrogen peroxide and sodium hydroxide to form 3-Hydroxy Desloratadine.", "3-Hydroxy Desloratadine is then reacted with pyridine and hydrogen peroxide to form 3-Hydroxy Desloratadine Pyridine N-oxide." ] } | |

CAS 编号 |

1392210-19-3 |

分子式 |

C19H19ClN2O2 |

分子量 |

342.83 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)